Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate
Description
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas. This compound features a cyclopropylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12(14-10-5-6-10)9-3-7-11(15)8-4-9/h3-4,7-8,10,12,14-15H,2,5-6H2,1H3 |
InChI Key |
INRGTIVHZMKKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The cyclopropylamino group could play a role in binding to molecular targets, while the hydroxyphenyl group might influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(amino)-2-(4-hydroxyphenyl)acetate
- Ethyl 2-(cyclopropylamino)-2-(3-hydroxyphenyl)acetate
- Ethyl 2-(cyclopropylamino)-2-(4-methoxyphenyl)acetate
Uniqueness
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is unique due to the presence of both a cyclopropylamino group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N1O3
- Molecular Weight : 235.27 g/mol
Research indicates that this compound exhibits various biological activities, primarily through the modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound's cyclopropyl group is believed to enhance its interaction with specific receptors, leading to altered signaling pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating significant inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly decreased levels of TNF-α and IL-6.
Study on Anticancer Properties
A recent study investigated the anticancer effects of this compound on various cancer cell lines using the National Cancer Institute's (NCI) 60-cell line screening. The results indicated that the compound exhibited selective cytotoxicity against certain cancer types, particularly breast and colon cancer cells.
- Cell Lines Tested : MCF-7 (breast), HCT116 (colon)
- IC50 Values :
- MCF-7: 25 µM
- HCT116: 30 µM
Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. Results showed that treatment with this compound led to reduced apoptosis in neuronal cells exposed to oxidative stress.
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